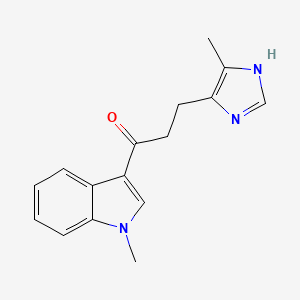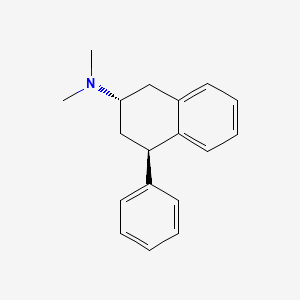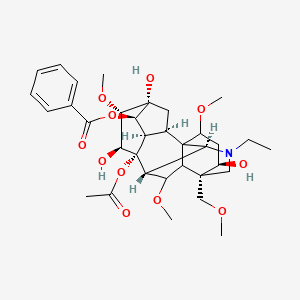
Fluparoxan hydrochloride anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluparoxan hydrochloride anhydrous is a potent and selective α2-adrenergic receptor antagonist. It is known for its ability to cross the blood-brain barrier and increase synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons . This compound has been studied for its potential use in treating disorders associated with noradrenaline deficiency, such as depression, Alzheimer’s disease, and schizophrenia .
Preparation Methods
The synthesis of fluparoxan hydrochloride anhydrous involves several steps, including the formation of the core structure and subsequent functionalization. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Fluparoxan hydrochloride anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive forms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Fluparoxan hydrochloride anhydrous has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying α2-adrenergic receptor antagonists and their interactions with other molecules.
Biology: The compound is used to investigate the role of noradrenaline in various physiological processes and its potential therapeutic effects.
Mechanism of Action
Fluparoxan hydrochloride anhydrous exerts its effects by selectively blocking α2-adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons . This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in synaptic concentrations of noradrenaline . The elevated noradrenaline levels enhance neurotransmission and can potentially alleviate symptoms of disorders associated with noradrenaline deficiency . The compound does not exhibit significant activity at other receptor sites, such as α1-adrenergic, β-adrenergic, muscarinic, or 5-HT1 receptors .
Comparison with Similar Compounds
Fluparoxan hydrochloride anhydrous is unique among α2-adrenergic receptor antagonists due to its high selectivity and ability to cross the blood-brain barrier . Similar compounds include:
Idazoxan: Another α2-adrenergic receptor antagonist, but with different selectivity and pharmacokinetic properties.
Yohimbine: A less selective α2-adrenergic receptor antagonist with additional activity at other receptor sites.
This compound stands out due to its superior selectivity and potential therapeutic applications in central neurodegenerative diseases and cognitive dysfunction .
Properties
CAS No. |
101389-87-1 |
|---|---|
Molecular Formula |
C10H11ClFNO2 |
Molecular Weight |
231.65 g/mol |
IUPAC Name |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1 |
InChI Key |
JNYKORXHNIRXSA-OZZZDHQUSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl |
Canonical SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B10771130.png)


![4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B10771137.png)
![[2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10771145.png)
![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771151.png)

![[125I]Abopx](/img/structure/B10771158.png)
![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
![[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)
![(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B10771183.png)


![[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10771216.png)
